molecular formula C10H22Cl2N2O2 B13033242 Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride

Cat. No.: B13033242
M. Wt: 273.20 g/mol
InChI Key: NRJBAIYPMMHLFG-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride is a tertiary amine derivative featuring a piperidine ring substituted with an amino group, an isopropyl group, and a methyl carboxylate ester. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research. According to CymitQuimica, it was listed as a high-purity tertiary amine product but is currently discontinued . No detailed structural, pharmacological, or toxicological studies were identified in the provided evidence.

Properties

Molecular Formula

C10H22Cl2N2O2

Molecular Weight

273.20 g/mol

IUPAC Name

methyl 4-amino-1-propan-2-ylpiperidine-4-carboxylate;dihydrochloride

InChI

InChI=1S/C10H20N2O2.2ClH/c1-8(2)12-6-4-10(11,5-7-12)9(13)14-3;;/h8H,4-7,11H2,1-3H3;2*1H

InChI Key

NRJBAIYPMMHLFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)(C(=O)OC)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound shares structural similarities with other piperidine and heterocyclic derivatives, such as:

  • 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride : Contains a piperazine ring and a benzoic acid group. It is classified as hazardous (H315: skin irritation, H319: severe eye irritation) and is restricted to research use .
  • 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride: A piperidine-pyridine hybrid with a ketone group. Its safety data sheet lacks GHS classification, suggesting lower acute toxicity compared to other analogues .
  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid: A pyrimidine-carboxylic acid derivative with chlorine substitution.
Table 1: Structural and Hazard Comparison
Compound Name CAS Number Molecular Formula Key Functional Groups Hazards (GHS)
Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride Not available Not available Piperidine, ester, amine Discontinued; hazards unknown
4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride Not provided Not provided Piperazine, benzoic acid H315, H319, H302, H335
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride 1286265-79-9 C12H17N3O・2HCl Piperidine, pyridine, ketone Unclassified
2-Chloro-6-methylpyrimidine-4-carboxylic Acid 89581-58-8 C6H5ClN2O2 Pyrimidine, carboxylic acid Data not available

Research and Application Context

  • 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride : Used in pharmaceutical research, emphasizing its role in drug discovery for CNS or antimicrobial targets .
  • 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride: Employed in R&D for kinase inhibitors or receptor modulators, given its hybrid structure .

Biological Activity

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride is a chemical compound belonging to the piperidine class, notable for its unique structural features that contribute to its biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H20Cl2N2O2C_{12}H_{20}Cl_2N_2O_2 and a molar mass of approximately 253.17 g/mol. The compound features a piperidine ring with an isopropyl group and an amino group, along with a carboxylate ester functionality. This specific arrangement enhances its lipophilicity and biological activity compared to other piperidine derivatives .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antidepressant Effects : Similar piperidine derivatives have shown potential antidepressant properties, suggesting that this compound may also influence serotonin and norepinephrine pathways .
  • Neuroprotective Properties : The structural characteristics of this compound may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
  • Anticancer Activity : Compounds in the piperidine class have been studied for their ability to induce apoptosis in cancer cells, particularly through mechanisms involving mitochondrial dysfunction .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantModulation of neurotransmitter systems
NeuroprotectiveProtection against oxidative stress
AnticancerInduction of apoptosis via mitochondrial pathways

Case Study: Anticancer Properties

A study explored the effects of piperidine derivatives on breast cancer cells, demonstrating that compounds similar to this compound led to mitochondrial membrane disruption. This resulted in the release of cytochrome c, which is crucial for the activation of apoptotic pathways . The study highlighted the potential of these compounds in cancer therapy, emphasizing their role in triggering programmed cell death.

Pharmacological Studies

Further pharmacological studies are necessary to elucidate the specific mechanisms by which this compound exerts its biological effects. Preliminary research suggests that it may interact with various receptors and enzymes involved in neurotransmission and cellular signaling pathways .

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